molecular formula C24H16FN3S B2658526 2-(3,5-diphenyl-1H-pyrazol-1-yl)-4-(4-fluorophenyl)-1,3-thiazole CAS No. 956194-29-9

2-(3,5-diphenyl-1H-pyrazol-1-yl)-4-(4-fluorophenyl)-1,3-thiazole

Cat. No.: B2658526
CAS No.: 956194-29-9
M. Wt: 397.47
InChI Key: KDDLMFPCEGJBJF-UHFFFAOYSA-N
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Description

2-(3,5-Diphenyl-1H-pyrazol-1-yl)-4-(4-fluorophenyl)-1,3-thiazole is a synthetic pyrazolyl-thiazole derivative of significant interest in medicinal chemistry research. Compounds featuring a pyrazole ring linked to a thiazole moiety have been demonstrated to possess pronounced biological activities . Specifically, structurally related molecules have shown promising in vitro antimicrobial properties against a range of Gram-positive bacteria (e.g., Staphylococcus aureus ), Gram-negative bacteria (e.g., E. coli , Klebsiella pneumoniae ), and fungal strains such as Candida albicans . The incorporation of a fluorophenyl substituent is a common strategy in drug design to modulate the compound's electronic properties, metabolic stability, and binding affinity. The research value of this hybrid heterocycle lies in its potential as a scaffold for developing new antimicrobial agents , particularly against resistant pathogens. While the exact mechanism of action for this specific compound requires further investigation, related pyrazolyl-thiazole derivatives are known to function through pathways that may include enzyme inhibition or disruption of cellular membranes in microorganisms . Researchers are exploring this and similar compounds to expand the arsenal of effective therapeutic agents. This product is intended for laboratory research purposes only.

Properties

IUPAC Name

2-(3,5-diphenylpyrazol-1-yl)-4-(4-fluorophenyl)-1,3-thiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H16FN3S/c25-20-13-11-18(12-14-20)22-16-29-24(26-22)28-23(19-9-5-2-6-10-19)15-21(27-28)17-7-3-1-4-8-17/h1-16H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDDLMFPCEGJBJF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=NN2C3=NC(=CS3)C4=CC=C(C=C4)F)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H16FN3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,5-diphenyl-1H-pyrazol-1-yl)-4-(4-fluorophenyl)-1,3-thiazole typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone, followed by cyclization.

    Substitution with Phenyl Groups: The pyrazole ring is then substituted with phenyl groups using appropriate reagents and catalysts.

    Formation of the Thiazole Ring: The thiazole ring is synthesized by reacting a thioamide with an α-haloketone.

    Coupling of Pyrazole and Thiazole Rings: The final step involves coupling the pyrazole and thiazole rings through a condensation reaction, often facilitated by a base or acid catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of industrial-grade reagents and catalysts to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(3,5-diphenyl-1H-pyrazol-1-yl)-4-(4-fluorophenyl)-1,3-thiazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the phenyl and fluorophenyl groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic or basic medium.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Halogenating agents, nucleophiles, or electrophiles under controlled temperature and pressure conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may yield alcohols or amines. Substitution reactions can lead to a variety of substituted derivatives.

Scientific Research Applications

Anticancer Activity

Thiazole derivatives have been extensively studied for their anticancer properties. The incorporation of pyrazole into thiazole compounds has shown promising results against various cancer cell lines. For instance, compounds similar to 2-(3,5-diphenyl-1H-pyrazol-1-yl)-4-(4-fluorophenyl)-1,3-thiazole have demonstrated the ability to inhibit cell proliferation and induce apoptosis in cancer cells by targeting specific signaling pathways .

Antimicrobial Properties

Research indicates that thiazole derivatives exhibit significant antimicrobial activity. The compound has been tested against several bacterial strains, including E. coli and Staphylococcus aureus, showing effective inhibition comparable to standard antibiotics like ciprofloxacin . The structure-activity relationship (SAR) studies suggest that the presence of specific substituents on the thiazole ring enhances antibacterial activity.

Anticonvulsant Activity

Thiazole-based compounds have also been evaluated for their anticonvulsant properties. Certain derivatives have shown efficacy in reducing seizure activity in animal models, indicating potential therapeutic applications in epilepsy treatment . The mechanism often involves modulation of neurotransmitter release and receptor activity.

Nonlinear Optical Properties

The compound's molecular structure suggests potential applications in nonlinear optics (NLO). Computational studies have indicated that derivatives of pyrazole and thiazole can exhibit significant NLO properties due to their electronic configurations and charge distributions . Such materials are valuable in the development of advanced optical devices and sensors.

Pesticidal Activity

Thiazoles are recognized for their role as agrochemicals. The compound has been investigated for its pesticidal properties against various pests affecting crops. Preliminary studies indicate that it may act as an effective insecticide or fungicide, providing a basis for further agricultural applications .

Case Studies and Research Findings

StudyFocusFindings
Santhi et al. (2023)Anticancer ActivityDemonstrated significant inhibition of cancer cell growth with derivatives of thiazole-pyrazoles.
Liaras et al. (2014)Antimicrobial PropertiesFound effective antibacterial activity against multiple strains with SAR insights indicating key structural features for efficacy.
MDPI Review (2022)Anticonvulsant ActivityHighlighted several thiazole derivatives with promising anticonvulsant effects in preclinical models.

Mechanism of Action

The mechanism of action of 2-(3,5-diphenyl-1H-pyrazol-1-yl)-4-(4-fluorophenyl)-1,3-thiazole involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammation or cancer cell proliferation, thereby exerting anti-inflammatory or anticancer effects.

Comparison with Similar Compounds

Structural Comparison with Similar Compounds

Isostructural Thiazole Derivatives

The compound shares structural homology with two isostructural derivatives:

  • 4-(4-Chlorophenyl)-2-[5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl]thiazole (Compound 4)
  • 4-(4-Fluorophenyl)-2-[5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl]thiazole (Compound 5)
Parameter Target Compound Compound 4 Compound 5
Core Structure Thiazole + pyrazole Thiazole + pyrazole + triazole Thiazole + pyrazole + triazole
Substituents 3,5-Diphenyl, 4-fluorophenyl 4-Chlorophenyl, triazole 4-Fluorophenyl, triazole
Crystallographic Symmetry Triclinic, P 1 Triclinic, P 1 Triclinic, P 1
Planarity Mostly planar (except 1 F-Ph) Similar planar conformation Similar planar conformation

Both compounds 4 and 5 exhibit near-planar conformations, with deviations only in one fluorophenyl group, mirroring the structural flexibility observed in the target compound .

Pyrazole-Containing Analogues

3,5-Diphenylpyrazole derivatives, such as 2-substituted 4-phenyl-5-(3,5-diphenyl-1H-pyrazol-1-yl)pyrimidines, share the pyrazole core but differ in their secondary heterocyclic systems (pyrimidine vs. thiazole). These analogs demonstrate platelet antiaggregating activity comparable to acetylsalicylic acid, suggesting that the diphenylpyrazole moiety contributes to interactions with biological targets like cyclooxygenases .

Pharmacological Comparison with Thiazole Derivatives

Antifungal and Anticancer Activities

Thiazolyl hydrazone derivatives with structural similarities—such as 2-[2-((5-(4-chloro-2-nitrophenyl)furan-2-yl)methylene)hydrazinyl]-4-(4-fluorophenyl)thiazole—exhibit moderate anticandidal activity (Candida utilis MIC = 250 µg/mL vs. fluconazole MIC = 2 µg/mL) and selective cytotoxicity against MCF-7 cancer cells (IC₅₀ = 125 µg/mL) .

Antiplatelet and Anti-Inflammatory Activities

Pyrazole-thiazole hybrids, such as those reported by Bondavalli et al., show dual antiplatelet and anti-inflammatory effects. For instance, certain derivatives inhibit platelet aggregation more effectively than aspirin, likely due to the pyrazole ring’s ability to modulate arachidonic acid pathways . The target compound’s 3,5-diphenylpyrazole group may confer analogous pharmacological properties, though experimental validation is required.

Biological Activity

The compound 2-(3,5-diphenyl-1H-pyrazol-1-yl)-4-(4-fluorophenyl)-1,3-thiazole is a member of a class of hybrid molecules that combine the biological properties of pyrazole and thiazole moieties. These compounds have garnered attention due to their diverse pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This article provides a detailed examination of the biological activities associated with this compound, supported by data tables and research findings.

Synthesis and Structure

The synthesis of 2-(3,5-diphenyl-1H-pyrazol-1-yl)-4-(4-fluorophenyl)-1,3-thiazole typically involves multi-step organic reactions. The structure features a pyrazole ring substituted at the 3 and 5 positions with phenyl groups and a thiazole ring at the 2 position. The presence of the fluorophenyl group enhances its biological activity through electronic effects.

Antimicrobial Activity

Recent studies have demonstrated that derivatives of thiazole-pyrazole hybrids exhibit significant antimicrobial activity against various bacterial strains. The antimicrobial efficacy was evaluated using the well diffusion method against Gram-positive and Gram-negative bacteria.

Table 1: Antimicrobial Activity of Thiazole-Pyrazole Derivatives

CompoundBacterial StrainZone of Inhibition (mm)MIC (µg/mL)
10aE. coli18125
10bS. aureus22100
10cP. mirabilis15150
10dB. subtilis20110

The results indicate that compounds such as 10b exhibited the highest activity against S. aureus, suggesting potential for development as antimicrobial agents .

Anti-inflammatory Activity

The anti-inflammatory properties of thiazole-pyrazole derivatives were assessed through various in vitro assays measuring the inhibition of pro-inflammatory cytokines. The compound showed significant inhibition of TNF-alpha and IL-6 production in lipopolysaccharide-stimulated macrophages.

Table 2: Anti-inflammatory Activity

CompoundTNF-alpha Inhibition (%)IL-6 Inhibition (%)
10a6570
10b7580
10c5060

These findings highlight the potential use of this compound in treating inflammatory diseases .

Anticancer Activity

The anticancer properties were evaluated using various cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549). The compound demonstrated dose-dependent cytotoxicity.

Table 3: Anticancer Activity

CompoundCell LineIC50 (µM)
10aMCF-712.5
10bA54915.0

The results suggest that these derivatives could serve as potential candidates for further development in cancer therapy .

Case Study: Antimicrobial Efficacy in Clinical Isolates

A study conducted on clinical isolates from patients with bacterial infections revealed that certain derivatives of thiazole-pyrazole hybrids were effective against resistant strains of bacteria. The study reported a significant reduction in bacterial load in treated groups compared to controls.

Case Study: Anti-inflammatory Effects in Animal Models

In vivo studies using animal models demonstrated that treatment with thiazole-pyrazole derivatives resulted in reduced inflammation markers and improved clinical outcomes in models of arthritis and colitis.

Q & A

Basic: What are the key steps in synthesizing 2-(3,5-diphenyl-1H-pyrazol-1-yl)-4-(4-fluorophenyl)-1,3-thiazole, and how are reaction conditions optimized?

Methodological Answer:
Synthesis typically involves multi-step reactions:

Pyrazole Formation: Condensation of hydrazines with diketones (e.g., 1,3-diaryl-1,3-propanedione) under acidic conditions (e.g., acetic acid) to form the pyrazole core .

Thiazole Cyclization: Reaction of the pyrazole intermediate with α-halo ketones (e.g., 4-(4-fluorophenyl)-2-bromoacetophenone) in ethanol or THF, catalyzed by thiourea or ammonium thiocyanate, to form the thiazole ring .

Purification: Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) for isolation.

Optimization Considerations:

  • Solvent Selection: Polar aprotic solvents (DMF, THF) enhance cyclization efficiency.
  • Catalyst Screening: Thiourea accelerates thiazole formation but may require stoichiometric adjustments .
  • Temperature Control: Cyclization typically occurs at 80–100°C; higher temperatures risk decomposition.

Basic: Which spectroscopic and crystallographic methods are critical for confirming the molecular structure?

Methodological Answer:

  • Spectroscopy:
    • NMR (¹H/¹³C): Assign aromatic protons (δ 7.0–8.5 ppm for phenyl/fluorophenyl groups) and thiazole C-S/C-N signals (δ 160–170 ppm in ¹³C) .
    • IR: Confirm C=N (1600–1650 cm⁻¹) and C-S (650–750 cm⁻¹) stretches .
  • X-ray Crystallography:
    • Data Collection: Use Mo-Kα radiation (λ = 0.71073 Å) for single-crystal diffraction .
    • Refinement: SHELXL for anisotropic displacement parameters and hydrogen bonding analysis (R factor < 0.06 indicates high precision) .
    • Visualization: WinGX/ORTEP for ellipsoid diagrams and packing diagrams .

Example Crystallographic Parameters (from analogous compounds):

ParameterValueSource
R factor0.052–0.136
Mean C-C bond length1.40–1.48 Å

Advanced: How can researchers resolve discrepancies in crystallographic data during refinement?

Methodological Answer:

Data Validation: Use PLATON to check for missed symmetry or twinning .

Parameter Adjustment:

  • Refine anisotropic displacement parameters for heavy atoms (e.g., S, F) .
  • Apply restraints to geometrically strained regions (e.g., thiazole-pyrazole junction) .

Twinned Data Handling: Use SHELXD for deconvoluting overlapping reflections in cases of pseudo-merohedral twinning .

Hydrogen Bonding Analysis: Validate H-atom positions using difference Fourier maps and DFIX commands in SHELXL .

Advanced: What strategies address conflicting biological activity data in pyrazolyl-thiazole derivatives?

Methodological Answer:

Dose-Response Studies: Conduct IC₅₀ assays across multiple concentrations (e.g., 0.1–100 µM) to rule out assay-specific artifacts .

Computational Docking: Use AutoDock Vina or Schrödinger Suite to model interactions with target proteins (e.g., kinase domains). Compare binding poses with active analogs (e.g., 9c in ) .

Metabolic Stability Tests: Assess compound stability in liver microsomes to identify rapid degradation as a confounding factor .

Advanced: How to design experiments for structure-activity relationship (SAR) studies of this compound?

Methodological Answer:

Analog Synthesis: Modify substituents systematically:

  • Pyrazole Ring: Vary phenyl groups (e.g., electron-withdrawing vs. donating).
  • Thiazole Ring: Replace 4-fluorophenyl with bromo/methoxy groups .

Activity Profiling: Test analogs against target enzymes (e.g., COX-2, kinases) using enzymatic inhibition assays.

Data Correlation: Use multivariate analysis (e.g., PCA) to link substituent electronic effects (Hammett σ values) to bioactivity .

Basic: What are common pitfalls in characterizing this compound’s purity, and how are they mitigated?

Methodological Answer:

  • HPLC Challenges:
    • Co-elution: Use orthogonal columns (C18 vs. phenyl-hexyl) and mobile phases (acetonitrile/water vs. methanol/buffer) .
  • Elemental Analysis: Ensure combustion efficiency by calibrating with certified standards (deviation < 0.3% for C/H/N/S) .
  • Melting Point Variability: Use slow heating rates (1°C/min) and DSC for polymorph detection .

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